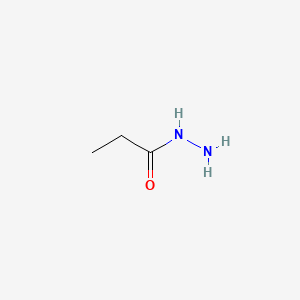

Propionohydrazide

Description

Properties

IUPAC Name |

propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGIRFAFSFKYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206905 | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5818-15-5 | |

| Record name | Propanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5818-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H0YVF8J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propionohydrazide: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Propionohydrazide, with the IUPAC name propanehydrazide, is a fascinating and versatile molecule that holds a significant position at the nexus of organic synthesis and medicinal chemistry.[1] As a derivative of both propionic acid and hydrazine, it belongs to the broader class of acylhydrazides, which are recognized for their rich reactivity and diverse biological activities.[2][3] The core structure, featuring a reactive hydrazide moiety (-CONHNH₂) attached to a propyl group, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[2] These resulting molecules have shown promise in various therapeutic areas, including antimicrobial, antifungal, and anticancer applications, underscoring the importance of this compound as a key intermediate in drug discovery and development.[2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, structure, synthesis, and applications of this compound, grounded in established scientific principles and practical insights.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular structure, which dictates its physical and chemical behavior. Below is a summary of its key properties.

Diagram of this compound's Chemical Structure

References

Introduction: The Role and Synthesis of Propionohydrazide

An In-depth Technical Guide to the Synthesis of Propionohydrazide from Propanoic Acid

This compound (Propanoic Acid Hydrazide) is a valuable chemical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a reactive hydrazide moiety (-CONHNH₂), serves as a versatile synthon for the construction of more complex heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are core scaffolds in many bioactive molecules. The synthesis of this compound from the readily available and inexpensive starting material, propanoic acid, is a fundamental transformation for researchers in drug development and process chemistry.

This guide provides an in-depth exploration of the primary synthetic routes from propanoic acid to this compound. We will dissect the mechanistic underpinnings of each pathway, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. The focus is not merely on procedural steps but on the chemical rationale that informs an effective and reproducible synthesis.

Strategic Overview: Navigating the Synthetic Landscape

The conversion of a carboxylic acid to its corresponding hydrazide can be broadly accomplished via two strategic pathways: a classical two-step approach involving an ester intermediate, and a more contemporary direct coupling method. The choice between these routes depends on factors such as scale, reagent availability, cost, and desired purity profile.

Figure 1: High-level overview of the two primary synthetic routes for converting propanoic acid to this compound.

Route 1: The Classical Two-Step Synthesis via Esterification and Hydrazinolysis

This robust and widely employed method first converts propanoic acid into a more reactive ester derivative, which is subsequently reacted with hydrazine. This approach is highly reliable, scalable, and utilizes common laboratory reagents.

Part A: Fischer Esterification of Propanoic Acid

The first step is the conversion of propanoic acid to an alkyl propanoate, typically ethyl propanoate, via Fischer esterification.[1] This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2][3]

Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of propanoic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol). A tetrahedral intermediate is formed, which, after proton transfers, eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[4][5] The entire process is in equilibrium, which necessitates strategies to drive the reaction toward the product.

Figure 2: Simplified mechanism of acid-catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl Propanoate

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanoic acid (74.08 g, 1.0 mol) and absolute ethanol (92.14 g, 117 mL, 2.0 mol).

-

Causality: An excess of ethanol is used to shift the reaction equilibrium to the right, favoring ester formation, according to Le Châtelier's principle.[2]

-

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.5 mL, ~0.045 mol) to the mixture.

-

Causality: Sulfuric acid is a strong acid catalyst required to protonate the carboxylic acid and a dehydrating agent that helps remove the water byproduct, further driving the equilibrium.[4]

-

-

Reaction: Heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C) and maintain for 3-4 hours.[6]

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of saturated sodium chloride solution (brine).

-

Causality: The water wash removes excess ethanol and sulfuric acid. The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted propanoic acid. The brine wash helps to break any emulsions and removes residual water from the organic layer.

-

-

Drying and Purification: Separate the organic layer (top layer), dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and purify by fractional distillation. Collect the fraction boiling at 98-100 °C.[1] The expected yield is typically 75-85%.

Part B: Hydrazinolysis of Ethyl Propanoate

The second step involves the reaction of the purified ethyl propanoate with hydrazine hydrate. This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

Mechanistic Insight: Unlike esterification, this reaction does not require a catalyst. Hydrazine is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating ethanol to form the stable this compound. The reaction is generally high-yielding and proceeds under mild conditions.[7]

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl propanoate (51.07 g, 0.5 mol) in 100 mL of absolute ethanol.

-

Causality: Ethanol serves as a mutual solvent for both the ester and hydrazine hydrate, ensuring a homogeneous reaction mixture.

-

-

Reagent Addition: While stirring, add hydrazine hydrate (64-85% solution, e.g., 27.5 g of 85% solution, ~0.55 mol) dropwise to the solution. An exothermic reaction may be observed.

-

Causality: A slight molar excess of hydrazine ensures complete conversion of the ester. The addition should be controlled to manage the reaction exotherm.

-

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After cooling the reaction mixture to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath. The this compound product will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether or ethanol to remove any unreacted starting material. The product can be further purified by recrystallization from ethanol or an ethanol/ether mixture if necessary. The typical yield is >90%.

Route 2: The Modern One-Step Synthesis via Direct Coupling

This approach avoids the intermediate esterification step by activating the propanoic acid in situ, allowing it to react directly with hydrazine. This is achieved using coupling reagents commonly employed in peptide synthesis.[9]

Mechanistic Insight: Coupling reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic hydrazine. To increase efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which then reacts cleanly with hydrazine.[9][10]

Figure 3: Workflow for the direct synthesis of this compound using a coupling agent like EDC with an HOBt additive.

Experimental Protocol: Direct Synthesis of this compound

-

Reactor Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add propanoic acid (7.41 g, 0.1 mol), 1-hydroxybenzotriazole (HOBt, 15.3 g, 0.1 mol), and 100 mL of dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 21.1 g, 0.11 mol) in one portion, followed by the slow, dropwise addition of a solution of hydrazine hydrate (5.5 g of 85% solution, ~0.11 mol) in 20 mL of the reaction solvent.

-

Causality: The reaction is performed at 0 °C initially to control the exotherm from the formation of the active ester and to maintain the stability of the reagents.

-

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: If using DCM, wash the reaction mixture sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine. If using DMF, the solvent is typically removed under reduced pressure and the residue is partitioned between ethyl acetate and water, followed by the same washing procedure.

-

Causality: The acidic wash removes any unreacted hydrazine, while the basic wash removes unreacted propanoic acid and HOBt. The byproducts from EDC are water-soluble and are removed during these washes.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary and Method Comparison

| Feature | Route 1: Esterification/Hydrazinolysis | Route 2: Direct Coupling |

| Key Reagents | Propanoic acid, Ethanol, H₂SO₄, Hydrazine Hydrate | Propanoic acid, Hydrazine, EDC.HCl, HOBt |

| Number of Steps | Two (Isolation of ester recommended) | One (In situ) |

| Typical Overall Yield | High (70-85%) | Good to High (65-90%)[11] |

| Pros | - Uses inexpensive, common reagents- Highly scalable and robust- Well-established procedures | - Fewer steps, shorter overall time- Milder reaction conditions- Avoids heating/reflux |

| Cons | - Two distinct synthetic operations- Requires heating/reflux- Equilibrium-limited first step | - Coupling reagents are expensive- Stoichiometric byproducts generated- Can be sensitive to moisture |

Yields are representative and can vary based on specific conditions and scale.

Safety Considerations

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Carbodiimides (DCC, EDC): These are potent moisture-sensitive allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.

-

Strong Acids (H₂SO₄): Concentrated sulfuric acid is extremely corrosive. Always add acid to the other reagents slowly and with cooling.

Conclusion

The synthesis of this compound from propanoic acid is a well-understood transformation achievable through multiple reliable pathways. The classical two-step method involving Fischer esterification followed by hydrazinolysis remains the workhorse for large-scale and cost-sensitive applications due to its use of inexpensive bulk chemicals. For smaller-scale laboratory synthesis, particularly in a drug discovery context where time and mild conditions are prioritized, the direct coupling method offers an efficient and elegant alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific needs.

References

- 1. Ethyl propionate - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. nagwa.com [nagwa.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 9. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. osti.gov [osti.gov]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Applications of Propionohydrazide in Organic Synthesis

Introduction

This compound, a versatile and highly reactive organic molecule, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a propionyl group, makes it an invaluable building block for synthetic chemists. This guide provides a comprehensive overview of the applications of this compound in modern organic synthesis, with a particular focus on its utility in the construction of pharmacologically relevant pyrazole and 1,3,4-oxadiazole scaffolds, as well as the formation of bioactive hydrazones. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3538-46-1 | [1] |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 131-134 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

I. Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazole and pyrazolone rings.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative like this compound.[3][4]

Mechanistic Pathway

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the more reactive ketone carbonyl of the β-dicarbonyl compound with this compound. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazide onto the ester carbonyl, leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring.[5][6]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Propionyl-3-methyl-5-pyrazolone

Objective: To synthesize 1-propionyl-3-methyl-5-pyrazolone from this compound and ethyl acetoacetate.

Materials:

-

This compound (1 mmol, 88.11 mg)

-

Ethyl acetoacetate (1 mmol, 130.14 mg)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (5 mL)

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (5 mL) in a round-bottom flask, add ethyl acetoacetate (1 mmol).

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether and dried under vacuum to yield the pure product.

| Entry | β-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Ethyl acetoacetate | 1-Propionyl-3-methyl-5-pyrazolone | 85-95 |

| 2 | Diethyl malonate | 1-Propionyl-pyrazolidine-3,5-dione | 80-90 |

| 3 | Acetylacetone | 1-Propionyl-3,5-dimethylpyrazole | 90-98 |

II. Synthesis of 1,3,4-Oxadiazole Derivatives

This compound is a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds with a wide range of biological activities.[7][8] The most common synthetic route involves the cyclodehydration of an N-acylhydrazide, which can be formed in situ from this compound and a carboxylic acid or its derivative.[9][10]

Mechanistic Pathway

The synthesis of 1,3,4-oxadiazoles from this compound and a carboxylic acid typically proceeds by an initial N-acylation of the this compound to form a 1,2-diacylhydrazine intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the 1,3,4-oxadiazole ring.[7][11]

Caption: General scheme for 1,3,4-oxadiazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-propyl-1,3,4-oxadiazole

Objective: To synthesize 2-phenyl-5-propyl-1,3,4-oxadiazole from this compound and benzoic acid.

Materials:

-

This compound (1 mmol, 88.11 mg)

-

Benzoic acid (1 mmol, 122.12 mg)

-

Phosphorus oxychloride (POCl₃, 3 mL)

Procedure:

-

In a round-bottom flask, a mixture of this compound (1 mmol) and benzoic acid (1 mmol) is taken in phosphorus oxychloride (3 mL).

-

The reaction mixture is refluxed for 5-7 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with a cold solution of sodium bicarbonate, and then with cold water.

-

The crude product is recrystallized from ethanol to afford the pure 2-phenyl-5-propyl-1,3,4-oxadiazole.

| Entry | Carboxylic Acid | Dehydrating Agent | Product | Yield (%) |

| 1 | Benzoic acid | POCl₃ | 2-Phenyl-5-propyl-1,3,4-oxadiazole | 75-85 |

| 2 | Acetic acid | PPA | 2-Methyl-5-propyl-1,3,4-oxadiazole | 70-80 |

| 3 | Nicotinic acid | SOCl₂ | 2-(Pyridin-3-yl)-5-propyl-1,3,4-oxadiazole | 72-82 |

III. Formation of Bioactive Hydrazones (Schiff Bases)

This compound readily reacts with various aldehydes and ketones to form stable hydrazones, also known as Schiff bases.[12][13] These compounds are not only important intermediates in the synthesis of other heterocyclic systems but also exhibit a wide range of biological activities themselves.[14][15]

Mechanistic Pathway

The formation of a hydrazone from this compound and an aldehyde or ketone is a condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[16]

Caption: General scheme for hydrazone formation.

Experimental Protocol: Synthesis of N'-(4-Chlorobenzylidene)this compound

Objective: To synthesize a hydrazone from this compound and 4-chlorobenzaldehyde.

Materials:

-

This compound (1 mmol, 88.11 mg)

-

4-Chlorobenzaldehyde (1 mmol, 140.57 mg)

-

Ethanol (10 mL)

-

Glacial acetic acid (2-3 drops)

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add 4-chlorobenzaldehyde (1 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone.

IV. Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to their diverse pharmacological activities.[17] The incorporation of the this compound moiety into various heterocyclic scaffolds often leads to compounds with enhanced biological profiles.

Antimicrobial and Antifungal Activity

Many hydrazone derivatives of this compound exhibit significant antimicrobial and antifungal properties.[17][18] The presence of the azomethine group (-N=CH-) is often crucial for their biological activity.[19] For instance, Schiff bases derived from this compound and substituted aromatic aldehydes have shown potent activity against various bacterial and fungal strains.[12][20]

Anticancer Activity

The pyrazole and 1,3,4-oxadiazole nuclei, readily accessible from this compound, are present in numerous anticancer agents.[21][22] this compound-derived heterocyclic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[19][23] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.[24]

Conclusion

This compound has proven to be a remarkably versatile and indispensable building block in organic synthesis. Its ability to readily participate in cyclocondensation reactions provides efficient access to a wide variety of heterocyclic compounds, most notably pyrazoles and 1,3,4-oxadiazoles. The derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthetic protocols outlined in this guide are robust and can be adapted to generate a large library of compounds for further investigation in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant practical applications.

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. archives.ijper.org [archives.ijper.org]

- 23. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Propionohydrazide in Medicinal Chemistry: A Technical Guide to Synthesis, Derivatization, and Therapeutic Applications

Foreword

The hydrazide functional group represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a vast array of biologically active compounds.[1] Its unique chemical reactivity and structural properties allow for the facile construction of diverse molecular architectures, leading to the discovery of novel therapeutic agents. Among the simpler alkyl hydrazides, propionohydrazide (C₃H₈N₂O) emerges as a particularly valuable building block. While unassuming in its own structure, it provides a robust and adaptable platform for developing potent molecules targeting a spectrum of diseases.

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of this compound's role in medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causality behind its utility—explaining why it is chosen, how it is manipulated, and the therapeutic potential that has been unlocked through its application. The protocols and mechanisms described herein are grounded in established literature, providing a trustworthy foundation for laboratory investigation and conceptual drug design.

Core Principles: Synthesis and Chemical Profile of this compound

This compound, also known as propanoic hydrazide, is a fundamental reagent whose utility stems from its straightforward synthesis and predictable reactivity.

Synthesis Protocol

The most common and efficient synthesis of this compound involves the reaction of an ester, typically methyl or ethyl propionate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is widely adopted due to its high yield and operational simplicity.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl propionate (1.0 eq).

-

Solvent: Add ethanol as a solvent to ensure homogeneity of the reactants.

-

Reagent Addition: Slowly add hydrazine hydrate (H₂NNH₂·H₂O) (1.2 eq) to the flask. The slight excess of hydrazine ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is often a solid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a colorless solid.[2][3]

Causality Insight: The choice of an ester as the starting material is strategic. Esters are excellent acylating agents for a strong nucleophile like hydrazine, possessing a good leaving group (alkoxide) that facilitates the reaction.[1] Ethanol is a common solvent as it readily dissolves both reactants and is easily removed post-reaction.

Physicochemical Properties

Understanding the core properties of this compound is essential for its effective use in further synthetic steps.

| Property | Value | Source |

| CAS Number | 5818-15-5 | [2] |

| Molecular Formula | C₃H₈N₂O | [2] |

| Molecular Weight | 88.11 g/mol | [2][3] |

| Appearance | Colorless to light yellow solid | [4] |

| Melting Point | 179-180 °C | [2][3] |

| Key Functional Groups | Primary amine (-NH₂), Amide (C=O)NH |

The presence of the terminal primary amine (-NH₂) is the key to this compound's versatility, as this group is a potent nucleophile, ready to react with electrophilic centers, most notably carbonyls.

The Hydrazone Motif: this compound as a Versatile Synthon

The single most important reaction of this compound in medicinal chemistry is its condensation with aldehydes and ketones to form hydrazones. This reaction provides a simple and efficient method for linking the propionyl scaffold to a vast array of other chemical moieties, particularly aromatic and heterocyclic rings.

The Hydrazone Formation Reaction

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the stable N-acylhydrazone.

Caption: Fig. 1: General workflow for hydrazone synthesis.

Causality Insight: This reaction is a cornerstone of combinatorial chemistry and library synthesis.[5] The azomethine (-NH-N=CH-) group formed is a key pharmacophore in its own right, contributing to the biological activity of the final molecule.[6] The stability of the hydrazone bond under physiological conditions, coupled with the ease of its formation, makes it an ideal linker for joining different molecular fragments.

Therapeutic Applications of this compound Derivatives

By leveraging hydrazone synthesis and other derivatizations, the simple this compound core has been incorporated into molecules with a wide range of pharmacological activities.[7]

Antimicrobial and Antitubercular Agents

The hydrazide moiety is famously present in the frontline antituberculosis drug Isoniazid (INH).[5][8] This has inspired extensive research into other hydrazide-containing compounds, including those derived from this compound, as novel antimicrobial agents.

-

Mechanism of Action: While the exact mechanism varies, many hydrazone derivatives exert their antimicrobial effect by inhibiting essential cellular processes. In the case of tuberculosis, INH and its analogs interfere with the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[8] For other bacteria and fungi, this compound derivatives may inhibit DNA gyrase, disrupt biofilm formation, or interfere with other key enzymes.[9][10]

-

Structural Rationale: The combination of a lipophilic group (often an aromatic or heterocyclic ring from the aldehyde/ketone) with the polar hydrazone linker creates an amphipathic molecule. This structure facilitates passage through the lipid-rich cell walls of microorganisms like Mycobacterium tuberculosis.[11]

Key Findings from Literature:

| Derivative Class | Target Organism(s) | Observed Activity | Reference |

| Adamantyl-carbohydrazones | Gram-positive bacteria, C. albicans | Moderate to strong antibacterial/antifungal | [12][13] |

| Isatin Hydrazides | M. tuberculosis | Potent antimycobacterial (MIC up to 6.25 µg/mL) | [8] |

| Schiff Bases of Propionic Acid | S. aureus, B. subtilis, E. coli | In vitro antimicrobial activity | [14] |

| Pyrrolidine-2,5-dione Derivatives | Bacteria and yeasts | Moderate antimicrobial activity | [15] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[16] Hydrazone derivatives, including those built on a this compound scaffold, have emerged as a promising class of anticonvulsant agents.[9]

-

Mechanism of Action: The anticonvulsant activity of these compounds is often evaluated in animal models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests.[17] While the precise mechanisms are diverse, some derivatives are thought to act by blocking voltage-gated sodium channels, similar to established AEDs like safinamide.[16][18] Others may modulate GABAergic neurotransmission or interact with other CNS targets.

-

Structural Rationale: The N-acylhydrazone structure is considered a key pharmacophore for anticonvulsant activity. The presence of an aryl group, a hydrogen-bonding domain (NH-C=O), and a terminal lipophilic moiety are common features in active compounds. The propionyl group serves as a simple, non-bulky lipophilic element.

Representative Research: Studies on isatin-based hydrazones have shown remarkable protective activity in both MES and PTZ models in mice, suggesting potential as broad-spectrum anticonvulsant leads.[17] Similarly, other propanamide derivatives have demonstrated potent activity in mouse seizure models with favorable safety profiles.[16][19]

Anti-inflammatory Agents

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[7][20] By modifying the carboxylic acid group into a hydrazide and subsequently a hydrazone, researchers have developed novel compounds with significant anti-inflammatory and analgesic properties.

-

Mechanism of Action: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[7] While many this compound derivatives likely share this mechanism, the hydrazone modification can alter the compound's selectivity for COX-1 vs. COX-2, potentially reducing gastrointestinal side effects.[21]

-

Experimental Validation: The anti-inflammatory potential of new derivatives is typically assessed using the carrageenan-induced paw edema model in rats.[22][23] Analgesic effects are often measured via the acetic acid-induced writhing test.[22] Several studies have reported that new aroyl propionic acid hydrazones decrease writhing behaviors and paw swelling comparable to the standard drug diclofenac.[22]

This compound as a Linker in Targeted Drug Delivery

Beyond creating intrinsically active molecules, the hydrazide functional group is a powerful tool for constructing drug conjugates, such as Antibody-Drug Conjugates (ADCs). The goal of an ADC is to use an antibody to selectively deliver a highly potent cytotoxic "payload" to cancer cells, sparing healthy tissue.[24]

The formation of a hydrazone bond is a key strategy for attaching the drug to the antibody or targeting ligand.[25]

Caption: Fig. 2: Role of a hydrazone linker in an ADC.

Causality Insight: The hydrazone bond is particularly attractive for this application because it is relatively stable at physiological pH (7.4) found in the bloodstream but is susceptible to hydrolysis under the mildly acidic conditions (pH 5.0-6.5) inside cellular endosomes and lysosomes.[25] This pH-dependent cleavage allows the ADC to remain intact and non-toxic during circulation but ensures the potent payload is released once the conjugate has been internalized by the target cancer cell.[26][] The this compound provides the core hydrazide functionality for this cleavable linker strategy.

Conclusion and Future Outlook

This compound is a testament to the principle that simple, fundamental molecules can be the starting point for complex and potent therapeutic agents. Its value lies in its accessibility and the robust, predictable chemistry of its hydrazide group. The formation of N-acylhydrazones is a high-yield, versatile reaction that enables the rapid synthesis of large libraries of compounds for screening.

The demonstrated efficacy of this compound derivatives across antimicrobial, anticonvulsant, and anti-inflammatory applications confirms the utility of this scaffold.[7] Furthermore, its application as a cleavable linker in targeted drug delivery highlights its continued relevance in cutting-edge pharmaceutical design.[24][25]

Future research will likely focus on creating more complex this compound derivatives, exploring novel heterocyclic partners, and fine-tuning the pharmacokinetic properties of these molecules. As the challenges of drug resistance and the need for more targeted therapies grow, the strategic application of foundational synthons like this compound will remain a critical component of the medicinal chemist's toolkit.

References

- 1. mdpi.com [mdpi.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Propionic acid hydrazide | 5818-15-5 [chemicalbook.com]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. researchgate.net [researchgate.net]

- 21. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

Propionohydrazide Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties

Abstract

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, propionohydrazide derivatives have emerged as a promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and antifungal properties of these molecules. We will delve into their structure-activity relationships, explore their potential mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new and effective antimicrobial agents.

Introduction: The this compound Scaffold

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. They have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] this compound, the hydrazide derivative of propionic acid, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. The core structure of this compound can be readily modified, most commonly through condensation reactions with various aldehydes and ketones to form propionohydrazones.[2] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize their biological efficacy.

The fundamental synthetic route to this compound derivatives, specifically hydrazones, involves a straightforward condensation reaction. This typically entails reacting this compound with a selected aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.[2]

Antimicrobial Properties of this compound Derivatives

This compound derivatives have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is significantly influenced by the nature of the substituents attached to the core this compound structure.

Structure-Activity Relationship (SAR) in Antibacterial Activity

The relationship between the chemical structure of this compound derivatives and their antibacterial activity is a critical aspect of their development as potential therapeutic agents. Key structural features that influence their efficacy include:

-

Aromatic and Heterocyclic Moieties: The introduction of aromatic and heterocyclic rings via the formation of hydrazones is a common strategy to enhance antibacterial activity. The nature and substitution pattern of these rings play a crucial role. For instance, the presence of electron-withdrawing groups on an aromatic ring can modulate the electronic properties of the entire molecule, potentially leading to increased interaction with bacterial targets.[3]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the attached substituents, affects its ability to penetrate bacterial cell membranes. A balanced hydrophilic-lipophilic character is often necessary for optimal activity.

-

The Azomethine Linkage (-N=CH-): The hydrazone linkage is a key pharmacophore in many biologically active compounds.[2] Its presence in this compound derivatives is believed to be crucial for their antimicrobial effects.

Proposed Mechanism of Antibacterial Action

While the precise mechanism of action for all this compound derivatives has not been fully elucidated, several potential targets within bacterial cells have been proposed based on studies of related hydrazide compounds. These include:

-

Inhibition of Cell Wall Synthesis: Some hydrazide derivatives are known to interfere with the biosynthesis of mycolic acids, which are essential components of the cell wall in certain bacteria, such as Mycobacterium tuberculosis.

-

Enzyme Inhibition: this compound derivatives may act by inhibiting crucial bacterial enzymes. For example, some hydrazones have been shown to target DNA gyrase, an enzyme vital for DNA replication and repair.

-

Disruption of Cellular Respiration: Propionic acid itself has been shown to disrupt cellular respiration in yeast, and it is plausible that its derivatives could exert similar effects in bacteria.[4]

Below is a diagram illustrating a potential mechanism of action for this compound derivatives, focusing on the inhibition of a key bacterial enzyme.

Caption: Proposed mechanism of antibacterial action.

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table summarizes representative MIC values for a selection of hydrazide derivatives against common bacterial strains, providing a comparative view of their potency.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone | Staphylococcus aureus | 6.25 - 50 | [5] |

| Hydrazide-hydrazone | Bacillus subtilis | 6.25 - >100 | [5] |

| Hydrazide-hydrazone | Escherichia coli | 12.5 - >100 | [5] |

| Hydrazide-hydrazone | Pseudomonas aeruginosa | 50 - 200 | [5] |

| 2,4-dichloro hydrazone | Proteus mirabilis | 12.5 | [3] |

| 2,4-dichloro hydrazone | Methicillin-resistant S. aureus | 25 | [3] |

Antifungal Properties of this compound Derivatives

In addition to their antibacterial effects, this compound derivatives have also shown promise as antifungal agents. The structural modifications that confer antibacterial activity often contribute to their ability to inhibit the growth of various fungal species.

Structure-Activity Relationship (SAR) in Antifungal Activity

Similar to their antibacterial counterparts, the antifungal activity of this compound derivatives is closely linked to their chemical structure:

-

Nature of the Hydrazone Substituent: The choice of the aldehyde or ketone used to form the hydrazone significantly impacts antifungal efficacy. Aromatic rings with specific substituents, such as halogens or nitro groups, have been shown to enhance antifungal activity.[3]

-

Steric and Electronic Factors: The size, shape, and electronic distribution of the molecule influence its interaction with fungal targets. For instance, bulky substituents may hinder binding to the active site of a fungal enzyme.

Proposed Mechanism of Antifungal Action

The antifungal mechanism of this compound derivatives is likely multifaceted. Drawing from studies on propionic acid and other antifungal hydrazones, potential mechanisms include:

-

Induction of Apoptosis: Propionic acid has been shown to induce apoptosis in fungal cells through a mitochondria-mediated pathway.[6] This involves the generation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the release of cytochrome c. It is plausible that this compound derivatives could trigger similar apoptotic pathways.

-

Inhibition of Ergosterol Biosynthesis: A common target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Some hydrazone-containing compounds have been found to inhibit enzymes in this pathway.

-

Disruption of Fungal Cell Wall Integrity: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents. Certain derivatives may interfere with the synthesis of key cell wall components like chitin or β-glucan.

Quantitative Antifungal Activity

The following table presents a summary of the minimum inhibitory concentration (MIC) values for selected hydrazone derivatives against pathogenic fungal strains.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone | Candida albicans | 32 - >128 | [7] |

| Hydrazide-hydrazone | Aspergillus niger | 64 - >128 | [7] |

| 2,4-dichloro hydrazone | Candida albicans | 25 - 100 | [3] |

| 2,4-dichloro hydrazone | Aspergillus niger | 25 - 100 | [3] |

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative propionohydrazone derivative and for the determination of its antimicrobial activity using the broth microdilution method.

Synthesis of a Representative Propionohydrazone Derivative

This protocol describes a general method for the synthesis of a propionohydrazone from this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 mmol) in absolute ethanol (25 mL).

-

Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1 mmol).

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 3-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid propionohydrazone product will often precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with a small amount of cold ethanol.

-

Drying: Dry the isolated product under reduced pressure.

-

Purification (if necessary): For higher purity, recrystallize the product from a suitable solvent, such as ethanol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of a synthesized this compound derivative against a bacterial or fungal strain.[8][9]

Materials:

-

Synthesized this compound derivative

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (sterile broth)

-

Growth control (broth with inoculum)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known high concentration.

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.

-

Control Wells:

-

Positive Control: Prepare a serial dilution of the standard antibiotic in a separate row.

-

Negative Control (Sterility): Leave one well with only sterile broth.

-

Growth Control: Add 100 µL of broth to a well that will receive the inoculum but no test compound.

-

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[9] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram illustrates the experimental workflow for MIC determination.

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. Their straightforward synthesis allows for extensive structural modifications, facilitating the optimization of their biological activity through systematic SAR studies. While the exact mechanisms of action are still under investigation, evidence suggests that they may act on multiple cellular targets, a desirable trait that could potentially circumvent the development of resistance.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: Identifying the precise enzymes or cellular pathways inhibited by these compounds will enable more rational drug design.

-

In vivo efficacy and toxicity studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic potential and safety profiles.

-

Exploration of novel heterocyclic derivatives: The synthesis and evaluation of propionohydrazides incorporating a wider range of heterocyclic moieties could lead to the discovery of compounds with enhanced potency and broader spectrum of activity.

The continued investigation of this compound derivatives holds significant potential for addressing the urgent global need for new and effective treatments for infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

A Framework for Elucidating the Mechanism of Action of Propionohydrazide as a Novel Plant Growth Regulator

Executive Summary

The continuous pursuit of novel plant growth regulators (PGRs) is essential for advancing agricultural productivity and sustainability. The hydrazide class of compounds, characterized by the functional group (-C(=O)NHNH2), has shown diverse biological activities, including applications as chemical preservers and growth regulators in plants.[1] While compounds like maleic hydrazide are known growth retardants, the specific mode of action for many other hydrazide derivatives, including propionohydrazide, remains largely unexplored. This technical guide presents a comprehensive, multi-phase research framework designed to systematically elucidate the mechanism of action of this compound. We move from broad phenotypic observations to precise molecular target identification, providing detailed, self-validating experimental protocols. This document serves as a strategic blueprint for researchers and drug development professionals aiming to characterize and potentially commercialize novel PGRs.

Introduction: The Scientific Rationale

Plant hormones, or phytohormones, are signaling molecules that, in minute concentrations, control all aspects of plant growth and development.[2] The deliberate application of synthetic or natural compounds that mimic or interfere with these hormones—known as Plant Growth Regulators (PGRs)—is a cornerstone of modern agriculture.[3] PGRs are used to influence processes like root initiation, stem elongation, flowering, and fruit ripening.[3][4]

This compound belongs to the organic acid hydrazide family.[1] This chemical class is notable for its biological activity, with various derivatives being investigated for applications ranging from medicinal chemistry to agriculture.[5][6] A well-known agrochemical relative, maleic hydrazide, is recognized for its growth-retardant effects, which are thought to involve anti-auxin activity.[7][8] Given this precedent, this compound presents a compelling candidate for investigation as a novel PGR.

However, a significant knowledge gap exists regarding its specific physiological effects and molecular targets in plants. This guide, therefore, outlines a logical and technically robust workflow to move this compound from an uncharacterized molecule to a potential PGR with a well-defined mechanism of action (MoA).

Foundational Hypotheses

Based on its chemical structure and the known activities of related hydrazide compounds, we can formulate several primary hypotheses for the MoA of this compound:

-

Interference with Auxin Homeostasis: this compound may act as an auxin antagonist or agonist, or disrupt auxin transport, leading to classic auxin-related phenotypes such as altered apical dominance, root architecture changes, and epinasty (petiole twisting).[9][10]

-

Modulation of Gibberellin (GA) or Ethylene Pathways: The compound could inhibit the biosynthesis or signaling of growth-promoting hormones like gibberellins (leading to dwarfism) or stimulate the production of stress/ripening hormones like ethylene.[3][11]

-

Disruption of Cytokinin Signaling: By interfering with cytokinin pathways, this compound could impact cell division, shoot formation, and senescence.[2][11]

-

General Metabolic or Respiratory Inhibition: The compound may act on a fundamental cellular process, such as mitochondrial respiration, indirectly affecting overall plant growth and vigor. Some hydrazide derivatives have been noted to interact with enzymatic complexes like cytochrome oxidase.[12]

A Phased Strategy for Mechanism of Action Elucidation

We propose a three-phase experimental plan designed for progressive and logical discovery. This workflow ensures that each phase informs the next, creating a self-validating system that builds from macroscopic observation to microscopic detail.

Phase 1: In-Depth Phenotypic and Dose-Response Analysis

Causality: Before investigating molecular mechanisms, we must first comprehensively understand what the compound does to the plant at a whole-organism level. This provides the critical context for all subsequent experiments. Establishing a precise dose-response curve is fundamental for ensuring reproducibility and identifying physiologically relevant concentrations.

Protocol: Dose-Response Analysis in Arabidopsis thaliana

-

Plant Material & Growth Conditions:

-

Use Arabidopsis thaliana (Col-0 ecotype) as the model system.

-

Sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.

-

Plate seeds on half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Stratify at 4°C for 3 days to synchronize germination.

-

Grow plates vertically in a controlled environment chamber (22°C, 16h light/8h dark cycle).

-

-

Preparation of this compound Stock:

-

Prepare a 100 mM stock solution of this compound in DMSO. Filter-sterilize.

-

Self-Validation: Run a vehicle control (DMSO only) in all experiments to ensure the solvent has no confounding effects at the concentrations used.

-

-

Experimental Setup:

-

Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% across all plates.

-

Transfer 5-day-old seedlings of uniform size to the treatment plates (n=20 per concentration).

-

-

Data Collection & Analysis:

-

After 7 days of treatment, carefully remove seedlings and scan them on a flatbed scanner at high resolution.

-

Use ImageJ or similar software to quantify:

-

Primary root length.

-

Number of lateral roots.

-

Fresh weight.

-

Shoot rosette diameter.

-

-

Calculate the half-maximal effective concentration (EC50) for primary root growth inhibition using a four-parameter logistic regression model in software like GraphPad Prism or R.

-

Expected Data and Interpretation

The quantitative data from this protocol should be summarized for clear comparison.

| This compound (µM) | Primary Root Length (mm ± SE) | Lateral Root Density (LR/mm ± SE) | Fresh Weight (mg ± SE) |

| 0 (Control) | Value ± SE | Value ± SE | Value ± SE |

| 0.1 | Value ± SE | Value ± SE | Value ± SE |

| 1 | Value ± SE | Value ± SE | Value ± SE |

| 10 | Value ± SE | Value ± SE | Value ± SE |

| 100 | Value ± SE | Value ± SE | Value ± SE |

A strong inhibition of primary root elongation and an increase in lateral root density would strongly suggest interference with the auxin pathway.[13] Conversely, a general stunting of both root and shoot without specific architectural changes might point towards a more general metabolic inhibitor. This data directly informs the prioritization of experiments in Phase 2.

Phase 2: Dissecting Hormonal Pathway Interactions

Causality: Based on the phenotypic data from Phase 1, we can now design targeted experiments to test our primary hypotheses. This phase aims to link the observed physical changes to specific phytohormone pathways.

Protocol: Quantification of Endogenous Phytohormones via LC-MS/MS

-

Sample Preparation:

-

Grow Arabidopsis seedlings as described in 3.1 on control plates and plates containing this compound at the EC50 concentration.

-

After 7 days, flash-freeze whole seedlings (approx. 100 mg fresh weight per replicate) in liquid nitrogen.

-

Perform hormone extraction using an ice-cold methanol/isopropanol/acetic acid solvent system.

-

Spike samples with a known amount of isotopically-labeled internal standards for each hormone class (e.g., D2-IAA, D6-ABA) for absolute quantification.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Use a reverse-phase C18 column for separation.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using validated precursor-product ion transitions for each target hormone (IAA, ABA, salicylic acid, jasmonic acid, gibberellins like GA4, and the cytokinin precursor zeatin).

-

-

Data Interpretation: A statistically significant decrease in indole-3-acetic acid (IAA) levels and an increase in abscisic acid (ABA) would suggest this compound inhibits auxin synthesis and promotes stress responses.

Protocol: Gene Expression Analysis using qRT-PCR

-

Experimental Setup: Treat seedlings with this compound (EC50 concentration) for a short duration (e.g., 6 hours) to capture early transcriptional responses.

-

RNA Extraction & cDNA Synthesis: Extract total RNA using a TRIzol-based method and synthesize cDNA using a high-capacity reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Analyze the expression of well-known hormone-responsive marker genes, such as:

-

Auxin: IAA1, GH3.3

-

Gibberellin: GA3ox1

-

Ethylene: ERF1

-

Abscisic Acid: RD29B

-

-

Analysis: Normalize expression levels to a stable reference gene (e.g., ACTIN2). A significant upregulation of GH3 genes (which conjugate and inactivate auxin) would corroborate a disruption of auxin homeostasis.

Phase 3: Pinpointing the Molecular Target

Causality: While Phase 2 identifies the affected pathway, Phase 3 aims to find the specific protein(s) that this compound directly binds to. This is the ultimate goal for defining a precise mechanism of action. Thermal Proteome Profiling (TPP) is a powerful, unbiased method for this purpose.

Protocol: Thermal Proteome Profiling (TPP)

-

Protein Extraction: Prepare a native total protein extract from untreated Arabidopsis seedlings.

-

Treatment: Divide the lysate into two main groups: a vehicle control (DMSO) and a treatment group (this compound at 10-100x the EC50 to ensure target saturation).

-

Thermal Challenge: Aliquot both control and treated lysates into separate PCR tubes. Apply a precise temperature gradient across the tubes (e.g., from 37°C to 67°C in 2°C increments) for 3 minutes. This causes proteins to denature and aggregate based on their thermal stability.

-

Separation: Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins. The supernatant contains the soluble, non-denatured proteins at each temperature point.

-

Mass Spectrometry: Collect the supernatants, perform tryptic digestion, and analyze the peptide composition of each sample using LC-MS/MS.

-

Data Analysis: For each identified protein, plot the relative amount remaining in the supernatant as a function of temperature. This generates a "melting curve." A direct binding event between this compound and a target protein will stabilize it, causing a characteristic shift in its melting curve to higher temperatures in the treated sample compared to the control. This shift pinpoints the direct molecular target.

Conclusion and Future Outlook

This technical guide provides a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing from whole-plant phenotyping to hormonal pathway analysis and finally to direct target identification, this strategy minimizes ambiguity and maximizes the potential for discovery. The identification of a specific molecular target through techniques like TPP not only validates the MoA but also opens avenues for structure-activity relationship (SAR) studies, enabling the rational design of more potent and specific second-generation molecules. The successful execution of this plan will provide the foundational knowledge required for the potential development of this compound as a novel, commercially viable plant growth regulator.

References

- 1. mdpi.com [mdpi.com]

- 2. Plant hormone - Wikipedia [en.wikipedia.org]

- 3. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]

- 4. goldbio.com [goldbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and bactericidal activity of novel acylhydrazine derivatives against Solanum lycopersicum (tomato) bacterial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "EFFECTS OF MALEIC HYDRAZIDE ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]

- 8. Effect of Maleic Hydrazide on Pineapple - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 10. Plant growth regulators | CANNA UK [canna-uk.com]

- 11. byjus.com [byjus.com]

- 12. [Effect of hydrazine derivatives, plant growth regulators, on the cytochrome oxidase reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Propionohydrazide: A Technical Guide to Safe Handling, Storage, and Disposal

This guide provides an in-depth overview of the essential safety protocols for the handling, storage, and disposal of propionohydrazide (CAS No. 5818-15-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding this compound: Chemical Identity and Applications

This compound, also known as propanoic acid hydrazide, is a chemical compound with the molecular formula C₃H₈N₂O[1][2][3][4]. It is a colorless to pale yellow solid that serves as a versatile reagent in organic synthesis[1]. Its utility extends to various research and development applications, including its investigation for potential antimicrobial and antifungal properties, its use as a corrosion inhibitor, and as a plant growth regulator[1][4]. Given its applications and inherent chemical properties, a thorough understanding of its hazard profile is paramount for safe laboratory use.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5818-15-5 | [1][2][3][4] |

| Molecular Formula | C₃H₈N₂O | [1][2][3][4] |

| Molecular Weight | 88.11 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow solid | [1][4] |

| Melting Point | 179-180 °C | [2][4] |

| Boiling Point (Predicted) | 243.3 ± 9.0 °C | [4] |

| Density (Predicted) | 1.005 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.46 ± 0.18 | [1][4] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]. A comprehensive risk assessment is the foundation of a self-validating safety protocol. The primary hazards associated with this compound are summarized by the Globally Harmonized System (GHS) classifications.

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral (Category 3) | Toxic if swallowed | H301 | [3][4] |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | [3][4] |

| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319 | [3][4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation | H335 | [3][4] |

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal protective equipment (PPE) should be considered the final line of defense.

Workflow for Establishing a Safe Handling Environment

Caption: Hierarchy of controls for handling this compound.

-

Engineering Controls :

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : Develop detailed SOPs for all procedures involving this compound. These should cover weighing, transferring, reaction setup, and waste disposal.

-

Training : All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for this compound before they are permitted to work with it.

-

Hygiene Practices : Prohibit eating, drinking, and smoking in areas where this compound is handled[5]. Wash hands thoroughly after handling the chemical, even if gloves were worn[5][6].

-

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.

-

Eye and Face Protection : Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards[5][6]. A face shield may be necessary for operations with a high risk of splashing.

-

Skin Protection :

-

Gloves : Handle with chemical-impermeable gloves that have been inspected for integrity prior to use[6]. The choice of glove material should be based on the solvent used and the duration of contact.

-